5-Chloro-2,4-dimethoxyaniline

Descripción

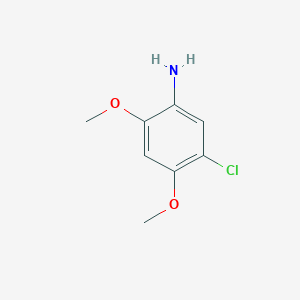

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-2,4-dimethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCMNCWEUMBNIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059153 | |

| Record name | 5-Chloro-2,4-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97-50-7 | |

| Record name | 5-Chloro-2,4-dimethoxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2,4-dimethoxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2,4-dimethoxyaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 5-chloro-2,4-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Chloro-2,4-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2,4-dimethoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-2,4-DIMETHOXYANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ646979LA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Manufacturing Processes

The production of 5-Chloro-2,4-dimethoxyaniline can be achieved through various synthetic routes. A common industrial method involves the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene. google.com This process is typically carried out in the liquid phase at elevated temperatures and pressures, often using a modified platinum-on-carbon catalyst in an aromatic solvent like xylene. google.com

Another approach involves the reduction of 2,5-dimethoxy-4-chloro-nitrobenzene using zinc powder in a mixed solvent system of ethanol (B145695) and water. researchgate.net The optimization of reaction conditions, such as the molar ratios of reactants and the solvent composition, is crucial for achieving high yields and purity. researchgate.net

Physicochemical Properties

5-Chloro-2,4-dimethoxyaniline is an off-white or light pinkish crystalline powder. hemachem.com Its physical and chemical characteristics are pivotal for its application in various synthetic processes. ontosight.ai

Table 1: of this compound

| Property | Value | Source(s) |

| CAS Number | 97-50-7 | biosynth.comhemachem.com |

| Molecular Formula | C₈H₁₀ClNO₂ | biosynth.com |

| Molecular Weight | 187.62 g/mol | biosynth.com |

| Appearance | Off-white/light pinkish crystalline powder | hemachem.com |

| Melting Point | 90 - 91 °C | hemachem.com |

| Purity | ≥98% | |

| Moisture Content | Max 0.5% | hemachem.com |

| SMILES | COC1=CC(=C(C=C1N)Cl)OC | biosynth.com |

| InChI | InChI=1S/C8H10ClNO2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,10H2,1-2H3 | uni.lu |

Advanced Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. This method calculates the electron density of a system to determine its energy. By systematically adjusting the positions of the atoms to find the lowest energy state, DFT can predict precise geometric parameters.

For 5-Chloro-2,4-dimethoxyaniline, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would yield the optimized structure. This process minimizes the electronic energy of the molecule, providing data on bond lengths, bond angles, and dihedral angles. These computed parameters are crucial for understanding the molecule's steric and electronic profile. Although specific data for this exact molecule is not published, the results would be presented in a format similar to the table below.

Table 1: Representative Data from DFT Geometry Optimization This table is for illustrative purposes to show the type of data obtained. Specific values for this compound require dedicated computation.

| Parameter | Description | Expected Value Range (based on similar structures) |

|---|---|---|

| C-Cl Bond Length | The distance between the carbon atom of the benzene (B151609) ring and the chlorine atom. | ~1.74 Å |

| C-N Bond Length | The distance between the carbon atom of the benzene ring and the nitrogen atom of the amine group. | ~1.40 Å |

| C-O Bond Length | The distance between the carbon atoms of the benzene ring and the oxygen atoms of the methoxy (B1213986) groups. | ~1.36 Å |

| C-C-C Bond Angle | The angle formed by three adjacent carbon atoms within the benzene ring. | ~120° |

| C-N-H Bond Angle | The angle within the amine group. | ~112° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's chemical reactivity and kinetic stability. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor. The LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. For this compound, the electron-donating amine and methoxy groups would raise the HOMO energy, while the electronegative chlorine atom would influence the orbital energies. FMO analysis provides a quantum chemical basis for understanding the molecule's reactivity towards electrophiles and nucleophiles.

Table 2: Key Parameters from Frontier Molecular Orbital (FMO) Analysis This table illustrates the type of data generated from FMO analysis. Specific energy values are not available from published sources.

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = E_LUMO - E_HOMO). | Correlates with chemical reactivity, kinetic stability, and the energy of electronic transitions. |

Mulliken Population Analysis (MPA)

Mulliken Population Analysis (MPA) is a method for estimating the partial atomic charges within a molecule. By partitioning the total electron population among the different atoms, MPA provides a way to quantify the electron distribution. This information is invaluable for understanding a molecule's polarity and identifying sites that are electron-rich or electron-deficient.

In this compound, MPA would likely show a negative charge on the nitrogen, oxygen, and chlorine atoms due to their high electronegativity. The hydrogen atoms of the amine group and the carbon atoms bonded to these electronegative atoms would exhibit positive charges. These charge distributions are critical for predicting intermolecular interactions and the molecule's behavior in an electric field.

Table 3: Illustrative Data from Mulliken Population Analysis (MPA) This table shows the type of atomic charge data obtained from MPA. The values are qualitative estimates.

| Atom/Group | Expected Partial Charge | Reason |

|---|---|---|

| Nitrogen (in -NH2) | Negative | High electronegativity. |

| Oxygen (in -OCH3) | Negative | High electronegativity. |

| Chlorine | Negative | High electronegativity. |

| Amine Hydrogens | Positive | Bonded to electronegative nitrogen. |

| Aromatic Carbons | Variable (Positive/Negative) | Depends on the attached substituent. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are highly effective for predicting how a molecule will interact with other chemical species.

For this compound, the MEP map would display:

Negative Potential (Red/Yellow): Regions of high electron density, which are susceptible to electrophilic attack. These would be concentrated around the nitrogen atom of the amine group and the oxygen atoms of the methoxy groups due to their lone pairs of electrons.

Positive Potential (Blue): Regions of low electron density or electron deficiency, which are favorable for nucleophilic attack. These would be located around the hydrogen atoms of the amine group.

Neutral Potential (Green): Regions with balanced charge, typically found on the carbon skeleton of the benzene ring.

The MEP map provides a clear, qualitative picture of the molecule's reactive sites. biosynth.com

Investigation of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances whose optical properties change in the presence of intense light. These materials are crucial for technologies like frequency conversion and optical switching. Molecules with significant NLO properties often possess a "push-pull" electronic structure, featuring electron-donating groups and electron-accepting groups connected by a π-conjugated system.

In this compound, the amine (-NH2) and methoxy (-OCH3) groups are strong electron donors, while the chlorine atom (-Cl) is a weak electron-withdrawing group. This configuration gives the molecule potential for NLO activity. Computational studies can quantify these properties. epa.gov

Calculation of Dipole Moments, Polarizabilities, and Hyperpolarizabilities

The NLO response of a molecule is quantified by several parameters that can be calculated using quantum chemical methods.

Polarizability (α): Describes the ease with which the electron cloud of the molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): The primary measure of a molecule's second-order NLO activity. A large β value is a key indicator of a promising NLO material.

Theoretical investigations on similar substituted anilines show that the arrangement and nature of donor and acceptor groups significantly influence these values. epa.gov For this compound, DFT calculations would be required to determine the specific values for these NLO properties.

Table 4: Calculated NLO Properties This table represents the type of data that would be calculated. Specific values for this compound are not available in the literature.

| NLO Parameter | Description | Significance |

|---|---|---|

| Dipole Moment (μ) | A measure of the separation of positive and negative charges in a molecule. | Indicates molecular polarity. |

| Mean Polarizability (α) | The average ability of the molecule to form an induced dipole moment in an electric field. | Relates to the linear optical response. |

| First-Order Hyperpolarizability (β) | A tensor quantity that measures the second-order NLO response. | Key indicator of suitability for applications like second-harmonic generation. |

Time-Dependent DFT Studies for Solvation Effects

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and their response to time-varying electric fields, such as light. It is particularly useful for predicting a molecule's UV-Visible absorption spectrum.

Furthermore, TD-DFT can be combined with models like the Polarizable Continuum Model (PCM) to investigate how a solvent affects the molecule's electronic properties. Solvation can significantly alter the geometry, charge distribution, and NLO properties of a molecule. A TD-DFT study on this compound would reveal how its absorption maxima and other electronic characteristics shift in different solvents, providing a more realistic prediction of its behavior in solution.

Reactivity and Mechanistic Insights into 5 Chloro 2,4 Dimethoxyaniline Transformations

Nucleophilic Reactivity and Condensation Mechanisms

The amino group in 5-Chloro-2,4-dimethoxyaniline imparts nucleophilic character to the molecule, allowing it to participate in a variety of condensation reactions. These reactions typically involve the attack of the nitrogen lone pair on an electrophilic carbon atom, such as a carbonyl carbon or the carbon of an isothiocyanate group.

A significant application of its nucleophilic reactivity is in the synthesis of quinazoline (B50416) derivatives. asianpubs.orgresearchgate.netopenmedicinalchemistryjournal.comresearchgate.net Quinazolines are a class of heterocyclic compounds with a wide range of biological activities. asianpubs.orgresearchgate.net The synthesis often involves the condensation of an aniline (B41778) derivative with a suitable carbonyl-containing compound or a precursor that generates one in situ. For instance, this compound can react with isothiocyanates to form thiourea (B124793) derivatives, which can then be cyclized to form quinazolinones. asianpubs.org The reaction of this compound with phenyl chlorothionoformate can be used to synthesize 5-chloro-2,4-dimethoxyphenyl isothiocyanate. organic-chemistry.org

Condensation reactions with aldehydes are also a key feature of the reactivity of anilines. researchgate.net These reactions lead to the formation of Schiff bases (imines). For example, this compound can react with 2-thiophenecarboxaldehyde to form 5-chloro-2,4-dimethoxy-N-(2-thienylmethylene)aniline. sigmaaldrich.com These Schiff bases can be valuable intermediates for the synthesis of other heterocyclic systems.

The table below summarizes some of the key condensation reactions involving anilines, which are applicable to this compound.

| Reactant | Product Type | Significance |

| Isothiocyanates | Thioureas, Quinazolinones | Synthesis of biologically active heterocycles asianpubs.org |

| Aldehydes | Schiff Bases (Imines) | Versatile synthetic intermediates researchgate.netsigmaaldrich.com |

| Anthranilic Acid Derivatives | Quinazolines | Access to medicinally important compounds researchgate.netopenmedicinalchemistryjournal.com |

Role in Azo Dye Coupling Reactions

Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (-N=N-). unb.canih.govijirset.comglobalresearchonline.net Their synthesis involves a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound. unb.canih.gov

This compound can act as the coupling component in this reaction sequence. Its activated aromatic ring is susceptible to attack by a diazonium salt, which is a weak electrophile. The electron-donating methoxy (B1213986) and amino groups enhance the electron density of the ring, facilitating the electrophilic attack of the diazonium ion. The coupling reaction typically occurs at the position para to the strongly activating amino group, provided it is unsubstituted. In the case of this compound, this would be the C6 position.

The general mechanism for azo coupling is an electrophilic aromatic substitution. nih.gov The diazonium ion (Ar-N₂⁺) acts as the electrophile and attacks the electron-rich ring of the coupling component. The color of the resulting azo dye is determined by the extended conjugated system of pi electrons spanning the two aromatic rings and the azo bridge. The substituents on the aromatic rings can modulate the color by altering the energy levels of the molecular orbitals.

While specific examples of azo dyes derived from this compound are not detailed in the provided search results, the principles of azo coupling with substituted anilines are well-established. For example, a study on the spectrophotometric determination of sulfamethoxazole (B1682508) utilized 2,5-dimethoxyaniline (B66101) as a coupling agent to form a stable, colored azo dye. researchgate.net This demonstrates the utility of dimethoxyanilines in such reactions.

Reaction Kinetics and Thermodynamic Studies

The study of reaction kinetics and thermodynamics provides quantitative insights into the reactivity of this compound and the stability of its reaction products.

Kinetic studies on reactions involving substituted anilines, such as hydrolysis of Schiff bases, reveal the influence of pH and temperature on the reaction rate. sciensage.info For instance, the hydrolysis of a Schiff base derived from a substituted aniline was found to have a rate minimum over a specific pH range, with the rate increasing in both acidic and basic conditions. sciensage.info Such studies allow for the determination of rate constants and the elucidation of reaction mechanisms.

Thermodynamic parameters, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of activation, can be calculated from the temperature dependence of the reaction rate. sciensage.info These parameters provide information about the energy barrier of the reaction and the nature of the transition state.

Adsorption studies of related compounds, such as 4-chloro-2,5-dimethoxyaniline (B1194742), have been conducted to understand their interaction with various materials. researchgate.net These studies often involve determining thermodynamic parameters like ΔG°, ΔH°, and ΔS° to assess the spontaneity and nature of the adsorption process. For example, a negative ΔG° indicates a spontaneous process, while the sign of ΔH° distinguishes between endothermic and exothermic processes.

The following table presents a conceptual framework for the type of data that would be obtained from kinetic and thermodynamic studies of reactions involving this compound, based on studies of similar compounds.

| Reaction Type | Kinetic Parameters | Thermodynamic Parameters | Significance |

| Schiff Base Hydrolysis | Rate constants (k), Order of reaction | Activation Energy (Ea), ΔH‡, ΔS‡, ΔG‡ | Understanding reaction mechanism and stability sciensage.info |

| Adsorption | Pseudo-first-order and pseudo-second-order rate constants | ΔG°, ΔH°, ΔS° | Assessing environmental fate and designing remediation strategies researchgate.net |

These studies are crucial for optimizing reaction conditions, predicting product stability, and understanding the environmental behavior of this compound and its derivatives.

Biological Activities and Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

Extensive research into the biological activities of derivatives of this compound is limited in publicly available scientific literature. This compound is primarily documented as a chemical intermediate in the synthesis of other molecules, such as dyes and pigments. However, by examining studies on structurally related substituted anilines and dimethoxy-containing compounds, it is possible to infer potential areas of biological significance. This article synthesizes findings on analogous compounds, structured according to the requested biological activities.

Spectroscopic and Analytical Data

The characterization of 5-Chloro-2,4-dimethoxyaniline is typically achieved through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy (B1213986) protons, and amine protons, with chemical shifts and coupling constants characteristic of the substitution pattern. |

| ¹³C NMR | Resonances for the eight distinct carbon atoms in the molecule, including the aromatic carbons and the methoxy carbons. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amine, C-O stretching of the methoxy groups, and C-Cl stretching. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine. uni.lu |

An exploration of the advanced synthetic methodologies for this compound reveals a focus on efficient and selective reduction techniques. Furthermore, its derivatization into valuable Schiff base ligands highlights its utility as a building block in coordination chemistry.

Advanced Applications in Pharmaceutical and Agrochemical Development

Role as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

5-Chloro-2,4-dimethoxyaniline is recognized as a key intermediate in the synthesis of certain active pharmaceutical ingredients (APIs). acs.orgbiosynth.com Its structural motifs are incorporated into larger, more complex molecules that exhibit specific biological activities. The presence of the aniline (B41778) functional group, along with the chlorine and methoxy (B1213986) substituents, allows for diverse chemical modifications, making it a valuable precursor in drug discovery and development.

While specific, publicly available synthesis routes for all APIs are not always detailed, the utility of similar substituted anilines is well-documented in medicinal chemistry. For instance, the synthesis of the tyrosine kinase inhibitor Bosutinib , used in the treatment of chronic myelogenous leukemia, involves the use of a structurally related compound, 2,4-dichloro-5-methoxyaniline. nih.govnih.gov This highlights the importance of the substituted aniline scaffold in the development of targeted cancer therapies. Another novel synthesis of Bosutinib starts from 3-methoxy-4-hydroxybenzoic acid and proceeds through a series of intermediates, underscoring the complexity of API synthesis where compounds like this compound can play a crucial role. nih.gov

The compound is also supplied as a high-purity analytical standard for pharmaceutical testing, indicating its importance in quality control and research within the pharmaceutical industry. biosynth.com

Development of Novel Agrochemicals (Herbicides, Pesticides)

In the agrochemical sector, this compound is utilized in the development of new herbicides and pesticides. acs.org The chemical properties imparted by its specific substitution pattern are instrumental in creating active ingredients with desired biological efficacy and selectivity against pests and weeds.

A notable application is in the synthesis of Fipronil , a broad-spectrum insecticide belonging to the phenylpyrazole chemical family. nacchemical.com Fipronil is effective against a wide range of pests, including ants, beetles, cockroaches, fleas, ticks, and termites. nacchemical.com The synthesis of such complex agrochemicals often involves multiple steps where intermediates like this compound introduce essential structural components.

Utilization in Specialty Chemical Production

The reactivity of this compound makes it a valuable precursor in the production of various specialty chemicals. biosynth.comhemachem.com These are chemicals produced for specific applications and are often characterized by their unique and complex molecular structures.

One area of application is in the synthesis of polyhalogenated anilines and nitrosamines . biosynth.com These classes of compounds have a range of industrial and research uses. The presence of chlorine and methoxy groups on the aniline ring of this compound influences the reactivity and properties of the resulting specialty chemicals.

Innovations in Dye and Pigment Manufacturing

Historically and currently, one of the most significant applications of this compound is in the manufacturing of dyes and pigments. acs.orghemachem.com It serves as a crucial intermediate for the production of azo dyes , a large and important class of colorants used in the textile, printing, and leather industries. acs.orgnih.gov

The synthesis of azo dyes typically involves the diazotization of an aromatic amine, such as this compound, followed by coupling with a suitable coupling component. nih.gov This compound is specifically used in the application of Naphthol AS-ITR , which is a coupling agent used to produce a range of colors. hemachem.com Furthermore, this chemical is a valuable intermediate for creating both yellow and red azo organic pigments. google.com A patented process for a transparent pigmentary composition for inks involves the use of a related compound, 4-chloro-2-nitro-aniline, which is diazotized and coupled to create the final pigment. google.com

Contribution to Organic Electronics Research

The field of organic electronics is an emerging area of materials science that utilizes carbon-based materials in electronic devices. Substituted anilines, including those with methoxy groups, have been studied for their potential as semiconducting materials. acs.org Research has shown that the electronic properties of aniline oligomers can be tuned by the addition of electron-donating or electron-withdrawing substituent groups. acs.org

Specifically, methoxy-substituted tetranilines have been a subject of theoretical calculations to understand their geometric structures and energy level distributions. acs.org These studies indicate that oligoanilines with electron-acceptor groups exhibit lower energy gaps, making them promising candidates for semiconducting applications. While research may not have focused extensively on this compound itself, the findings on related substituted anilines suggest its potential contribution to the development of novel organic electronic materials.

Environmental Behavior and Advanced Analytical Methods

Biodegradation Pathways in Aquatic and Terrestrial Environments

Biodegradation is a key process that determines the persistence of organic compounds in the environment. For anilines, this process can be influenced by various environmental factors and the presence of microorganisms capable of metabolizing these compounds.

While specific biodegradation studies on 5-Chloro-2,4-dimethoxyaniline are not extensively detailed in the provided search results, the fate of aniline (B41778) compounds, in general, has been evaluated in model aquatic environments. nih.gov Biodegradation is a significant removal mechanism for aniline in pond water, a process that can be accelerated by the presence of a sewage sludge inoculum. nih.gov A considerable part of the aniline carbon can be mineralized to CO2 over a one-week period, indicating that microorganisms utilize it as a carbon source for growth. nih.gov The primary biodegradation pathway for aniline in pond water involves oxidative deamination to form catechol. nih.gov This intermediate is then further metabolized through several other organic acid intermediates before ultimately breaking down into CO2. nih.gov Minor pathways can also occur, such as reversible acylation and N-oxidation, which can lead to the formation of different products. nih.gov

It is important to note that while these pathways are established for the parent compound, aniline, the presence of chloro and dimethoxy substituents on the aromatic ring of this compound would likely influence the rate and pathways of its biodegradation. Halogen and methoxy (B1213986) groups can affect the electronic properties of the molecule and its susceptibility to microbial attack. Specific screening and simulation tests for this compound in water, sediment, and soil are necessary to determine its precise degradation pathways and kinetics in these environments.

Bioaccumulation Potential in Biological Systems

Bioaccumulation refers to the accumulation of a chemical in an organism at a higher concentration than in the surrounding environment. This is a crucial factor in assessing the environmental risk of a substance. The bioaccumulation potential of a compound is often estimated using its octanol-water partition coefficient (Kow), which indicates its lipophilicity.

The predicted XlogP value, an estimate of the log Kow, for this compound is 1.8. uni.lu This value suggests a moderate potential for bioaccumulation in biological systems. Compounds with higher log Kow values are more likely to partition into the fatty tissues of organisms. Further experimental studies, such as determining the Bioconcentration Factor (BCF) in fish, would be required to definitively assess the bioaccumulation potential of this compound.

Transport and Distribution Modeling

Understanding how a chemical moves and distributes in the environment is essential for predicting its potential exposure to different ecosystems and organisms. This is influenced by its physical and chemical properties.

The adsorption and desorption behavior of a chemical on soil and sediment particles significantly affects its mobility in the environment. While specific studies on the adsorption/desorption of this compound were not found, research on a structurally similar compound, 4-chloro-2,5-dimethoxyaniline (B1194742) (CDMA), provides some insights. researchgate.netresearchgate.net

A study on the adsorption of CDMA onto activated pine-sawdust pyrolytic char (APC) showed that the process is influenced by pH, with maximum adsorption occurring at a pH of 10. researchgate.netresearchgate.net The adsorption was found to be a spontaneous and endothermic process. researchgate.netresearchgate.net The data from this study were well-described by the Langmuir and pseudo-second-order models, suggesting a monolayer adsorption process. researchgate.netresearchgate.net The maximum adsorption capacity of CDMA onto APC was determined to be 134 mg/g at 303 K. researchgate.netresearchgate.net These findings suggest that chloro-dimethoxyaniline compounds can be effectively removed from aqueous solutions using certain adsorbent materials. The specific adsorption characteristics of this compound in different soil and sediment types would need to be investigated to accurately model its environmental transport.

Monitoring and Field Studies of Environmental Presence (e.g., Wastewater Effluents, Agricultural Runoff)

Monitoring the presence of chemicals in various environmental compartments provides real-world data on their occurrence and potential sources. This compound has been noted to be present in wastewater effluents from paper mills and in agricultural runoff from wheat (Triticum aestivum) fields. biosynth.com This indicates that industrial and agricultural activities may be sources of this compound in the environment.

Advanced analytical methods are crucial for the detection and quantification of this compound in environmental samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) are commonly used for the analysis of aniline compounds and their degradation products in environmental matrices. nih.gov

Table of Compound Properties

| Property | Value |

| Molecular Formula | C₈H₁₀ClNO₂ |

| Average Mass | 187.62 g/mol |

| Monoisotopic Mass | 187.040006 g/mol |

| Predicted XlogP | 1.8 |

Advanced Analytical Methods for Detection and Quantification

The detection and quantification of this compound in various matrices, particularly in environmental samples, necessitate the use of sophisticated and sensitive analytical techniques. Advanced methods are crucial for ensuring purity, monitoring potential contamination, and understanding the environmental behavior of this compound.

Capillary Electrophoresis for Aromatic Amine Analysis in Wastewater

Capillary electrophoresis (CE) has emerged as a powerful analytical tool for the separation and determination of aromatic amines, a class of compounds to which this compound belongs, in environmental water samples. nih.govyoutube.com This technique offers high efficiency, minimal sample volume requirements, and rapid analysis times. youtube.com

Research has demonstrated the successful application of capillary zone electrophoresis with amperometric detection (CZE-AD) for analyzing aromatic amines in water. nih.gov In one study, various aromatic amines, including aniline and p-chloroaniline, were separated and detected in a buffer solution. nih.gov The optimal conditions involved a 0.16 mol/L Na₂HPO₄-citric acid buffer at a pH of 4.6, allowing for the separation of compounds within 23 minutes. nih.gov This method proved sensitive enough for direct application to real water samples, achieving detection limits in the range of 10⁻⁸ to 10⁻⁷ mol/L. nih.gov

Another approach involves derivatization of the anilines followed by micellar electrokinetic chromatography with fluorescence detection. nih.gov While amperometric detection was found to be less sensitive for chlorinated compounds, the fluorescence method provided high separation efficiency, shorter analysis times of approximately 4 minutes, and greater reliability. nih.gov Both methods achieved detection limits at the low microgram-per-liter level, highlighting the suitability of CE for monitoring trace levels of aromatic amines in aqueous environments. nih.gov

Table 1: Performance of Capillary Electrophoresis for Aromatic Amine Detection in Water Samples

| Analyte | Detection Method | Buffer/Mobile Phase | Detection Limit (S/N=3) | Reference |

|---|---|---|---|---|

| p-Chloroaniline | Amperometric Detection | 0.16 mol/L Na₂HPO₄-citric acid (pH 4.6) | 1.3 x 10⁻⁷ mol/L | nih.gov |

| Aniline | Amperometric Detection | 0.16 mol/L Na₂HPO₄-citric acid (pH 4.6) | 3.3 x 10⁻⁸ mol/L | nih.gov |

| o-Phenylenediamine | Amperometric Detection | 0.16 mol/L Na₂HPO₄-citric acid (pH 4.6) | 5.0 x 10⁻⁸ mol/L | nih.gov |

| 2,3-Diaminonaphthalene | Amperometric Detection | 0.16 mol/L Na₂HPO₄-citric acid (pH 4.6) | 1.0 x 10⁻⁷ mol/L | nih.gov |

Chromatographic Techniques for Purity and Trace Analysis

Chromatographic methods are indispensable for the quality control, purity assessment, and trace analysis of this compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are commonly employed for these purposes. sielc.comnacchemical.comepa.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of this compound. sielc.com A reverse-phase (RP) HPLC method allows for the separation and analysis of this compound under simple conditions. sielc.com The scalability of this liquid chromatography method makes it suitable for both analytical quantification and preparative separation to isolate impurities. sielc.com For instance, the compound can be effectively separated using a C18 or Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The use of smaller 3 µm particle columns can facilitate faster Ultra-High-Performance Liquid Chromatography (UPLC) applications. sielc.com

Table 2: Exemplary HPLC Conditions for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Compound | This compound | sielc.com |

| Technique | Reverse Phase (RP) HPLC | sielc.com |

| Column | Newcrom R1 or Newcrom C18 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| MS-Compatible Mobile Phase | Replace Phosphoric Acid with Formic Acid | sielc.com |

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS) or a nitrogen-phosphorus detector (NPD), is a highly effective method for determining aniline derivatives in environmental samples. nacchemical.comepa.gov this compound is noted as being suitable for GC analysis. nacchemical.com The US Environmental Protection Agency (EPA) has developed methods for the analysis of anilines in aqueous and solid waste, which involve extraction with a solvent like methylene (B1212753) chloride, potential extract cleanup, and subsequent analysis by GC. epa.govepa.gov For unfamiliar samples, using a second GC column or, preferably, GC-MS is recommended to confirm compound identification. epa.gov Capillary columns are noted to offer superior sensitivity and selectivity compared to packed columns for aniline analysis. epa.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography provides a simple, rapid, and cost-effective method for the screening and detection of aromatic amines. researchgate.netrsc.orgrsc.org A notable TLC method involves using cinnamaldehyde (B126680) as a reagent on the TLC plate. chemistryviews.org When a solution of an aromatic primary amine with electron-donating groups is applied, an immediate yellow spot appears. researchgate.netrsc.org This colorimetric test is selective, as it does not produce a color change for amines with electron-accepting groups or for secondary and tertiary amines. researchgate.net The sensitivity of this method allows for detection limits in the nanomolar range, typically between 0.02 and 0.28 micrograms. researchgate.netrsc.org Another TLC approach involves diazotization of the amines on the plate followed by coupling with N-(1-naphthyl)ethylenediamine dihydrochloride, which produces sharp, distinctly colored spots with low-nanogram detection levels. oup.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Aniline |

| p-Chloroaniline |

| Cinnamaldehyde |

| 2,3-Diaminonaphthalene |

| Formic Acid |

| Methylene Chloride |

| N-(1-naphthyl)ethylenediamine dihydrochloride |

| o-Phenylenediamine |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-chloro-2,4-dimethoxyaniline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via two primary routes:

- Nitration of 1,2,4-trichlorobenzene : Followed by selective reduction and methoxylation. Reaction temperature and stoichiometry of methylating agents (e.g., dimethyl sulfate) critically impact methoxy group incorporation .

- Methylation of 4-amino-6-chlororesorcinol : Using methyl halides or dimethyl sulfate under alkaline conditions. Excess methylating agents improve yield but may lead to over-methylation byproducts .

Q. How is this compound utilized in the synthesis of industrial pigments?

- Methodological Answer : The compound serves as a precursor for azo pigments (e.g., Pigment Red 5 and 187) via diazotization and coupling reactions. For example:

- Amide Formation : Reacting with β-oxynaphthoic acid produces intermediates for pigment synthesis. Optimal pH (4–6) and temperature (0–5°C) prevent premature coupling .

- Quality Control : Monitor diazonium salt stability using UV-Vis spectroscopy (λ~400 nm for nitroso intermediates) .

Q. What are the solubility properties of this compound, and how do they influence solvent selection for reactions?

- Methodological Answer : The compound is insoluble in water but soluble in aromatic solvents (e.g., toluene) and oxygenated solvents (e.g., DMSO, DMF).

- Polar Solvents : Enhance reactivity in nucleophilic substitutions (e.g., reductive amination) by stabilizing transition states .

- Nonpolar Solvents : Preferred for Friedel-Crafts alkylation to avoid side reactions .

Advanced Research Questions

Q. How can reductive amination be optimized to synthesize N-(hetero)aryl piperidines from this compound?

- Methodological Answer : A modular 5+1 cyclization approach achieves diastereoselectivity:

- Reductive Amination : Use NaBHCN or H/Pd-C with acetic acid as a catalyst (19 h, RT). Monitor diastereomeric ratio (d.r.) via HPLC (6:1 observed) .

- Cyclization : Conduct at 60°C for 27 h with EtOAc/hexanes gradient purification. Optimize steric effects using bulky aldehydes to enhance d.r. .

Q. What analytical strategies detect trace contaminants (e.g., this compound) in tattoo inks, and how are data contradictions resolved?

- Methodological Answer :

- LC-MS/MS : Quantify PAAs in red/brown inks with LODs <1 mg/kg. Use isotopic labeling (e.g., C-aniline) to correct matrix effects .

- Data Discrepancies : Address batch-to-batch variability via multivariate analysis (PCA) and cross-validate with GC-MS for volatile byproducts .

Q. How do electronic and steric effects of methoxy and chloro substituents influence regioselectivity in electrophilic aromatic substitution (EAS)?

- Methodological Answer :

- Electronic Effects : Methoxy groups activate the ring at ortho/para positions, while chloro deactivates meta. DFT calculations (B3LYP/6-311+G**) predict preferred nitration at C-5 .

- Steric Effects : Dimethoxy groups hinder electrophile access to C-3, favoring C-5 substitution. Kinetic studies show 70% regioselectivity for C-5 under mild conditions .

Q. What computational models predict the environmental persistence and toxicity of this compound derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.